Spiro[3.5]nonan-5-ylmethanamine hydrochloride
Description
Spiro[3.5]nonan-5-ylmethanamine hydrochloride (CAS: 2230798-61-3) is a bicyclic organic compound characterized by a spirocyclic framework where two rings (a 3-membered and a 5-membered ring) share a single carbon atom. Its molecular formula is C₁₀H₂₀ClN, with a molecular weight of 189.72 g/mol .
The compound is commercially available through a global network of suppliers, including SANCT Corporation (Japan), Kemona Impex (India), and Zibo Jingchuang Chemical Technology (China), indicating its relevance in pharmaceutical research . However, detailed physicochemical data (e.g., melting point, solubility) remain undisclosed in public sources.
Properties
IUPAC Name |
spiro[3.5]nonan-9-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-8-9-4-1-2-5-10(9)6-3-7-10;/h9H,1-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZDSISMWXAHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonan-5-ylmethanamine hydrochloride typically involves the formation of the spirocyclic nonane ring followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The methanamine group is then introduced through a nucleophilic substitution reaction, often using reagents such as ammonia or primary amines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions followed by purification steps such as crystallization or distillation. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid, followed by recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-5-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents such as hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
Spiro[3.5]nonan-5-ylmethanamine hydrochloride serves as a building block in organic synthesis. It is utilized in:
- Synthesis of complex molecules: Its unique structure allows for the introduction of various functional groups through oxidation, reduction, or substitution reactions.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Oxides, ketones |
| Reduction | LiAlH4, NaBH4 | Amines, alcohols |
| Substitution | Alkyl halides, acyl chlorides | Diverse functionalized products |
Biology
Research indicates that compounds with spirocyclic structures often exhibit significant biological activity. This compound is being studied for:
- Interactions with biological molecules: Its ability to fit into specific binding sites on enzymes or receptors may modulate their activity.
Medicine
Ongoing studies explore its potential therapeutic applications:
- Drug development: The compound is investigated as a precursor for new pharmaceuticals due to its unique binding properties and potential efficacy against various diseases.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Drug Discovery : Research has shown that spiro compounds can enhance binding affinity in drug design, making them valuable candidates for further investigation in pharmacology.
- Synthesis Pathways : Various synthetic routes have been documented that showcase the versatility of this compound in creating diverse chemical entities.
Mechanism of Action
The mechanism of action of Spiro[3.5]nonan-5-ylmethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Spiro Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between Spiro[3.5]nonan-5-ylmethanamine hydrochloride and analogous spiro compounds:
Key Observations:
Ring Size and Stability: The [3.5] spiro system in the target compound offers a balance between stability and conformational flexibility compared to smaller systems like [2.3] (e.g., Spiro[2.3]hex-5-ylamine HCl).
Functional Group Impact: The aza group in 7-Azaspiro[3.5]nonane HCl introduces a basic nitrogen atom, which may enhance interactions with biological targets (e.g., enzymes or receptors) but could reduce blood-brain barrier permeability .
Molecular Weight and Pharmacokinetics :
- Compounds with lower molecular weights (e.g., Spiro[2.3]hex-5-ylamine HCl at 133.62 g/mol) may exhibit faster absorption and distribution but shorter half-lives due to rapid excretion.
- The target compound’s moderate molecular weight (189.72 g/mol) suggests balanced pharmacokinetic properties, though empirical data are lacking .
Biological Activity
Spiro[3.5]nonan-5-ylmethanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which often confers distinct biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The spirocyclic structure of this compound contributes to its rigidity and three-dimensionality, which are desirable traits in drug design. Such structural features can enhance binding affinity to biological targets and influence pharmacokinetic properties.
Anticancer Properties
Research indicates that spirocyclic compounds often exhibit significant anticancer activity. For instance, studies have shown that similar spiro compounds can induce apoptosis in various cancer cell lines through mitochondrial pathways and caspase activation. The mechanism typically involves the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c, leading to cell death.
Neuroprotective Effects
The compound's potential neuroprotective properties are also noteworthy. It has been suggested that this compound may interact with muscarinic acetylcholine receptors, which play a crucial role in cognitive functions and neuroprotection. Compounds with similar structures have demonstrated selective antagonistic effects on specific muscarinic receptor subtypes, potentially offering therapeutic avenues for conditions like Alzheimer's disease and other neurodegenerative disorders .
Anti-inflammatory Activity
Inflammation is a common pathway in many diseases, including cancer and neurodegenerative disorders. Compounds related to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests that the compound may have a dual role in mitigating both cancer progression and neuroinflammation .
Case Studies
- Study on Apoptosis Induction : A recent study demonstrated that spirocyclic compounds led to significant apoptosis in A431 human epidermoid cancer cells, with IC50 values indicating potent activity at low concentrations .
- Neuroprotection in Animal Models : In vivo studies showed that similar spiro compounds could improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling .
- Anti-inflammatory Mechanisms : Research highlighted the ability of spiro compounds to downregulate NF-kB signaling pathways, leading to reduced expression of inflammatory markers .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
